Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a tetrahydrothiophene ring. The molecule incorporates a 3,4-dimethoxyphenyl substituent at the 3-position of the pyrimidinone ring and a furan-2-carboxylate moiety linked via a thioether bridge.
The compound’s synthesis likely involves multi-step reactions, including cyclocondensation for the thieno[3,2-d]pyrimidinone scaffold, followed by thioether formation and esterification.
Properties
IUPAC Name |
methyl 5-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-26-15-6-4-12(10-17(15)27-2)23-19(24)18-14(8-9-30-18)22-21(23)31-11-13-5-7-16(29-13)20(25)28-3/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJMUYIWCBGHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may contribute to its biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N2O6S2
- Molecular Weight : 460.52 g/mol
- IUPAC Name : Methyl 5-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
- Purity : Typically around 95% .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidin moiety may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with various receptors, possibly influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could play a role in reducing oxidative stress .
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit notable antitumor properties. For instance:
- Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Research Findings : Similar compounds have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound), a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C21H20N2O6S2 | Antitumor |
| Compound B | C22H25N3O5 | Antimicrobial |
| Compound C | C20H18N4O5 | Antioxidant |
From this table, it is evident that while there are similarities in chemical structure among these compounds, their biological activities can vary significantly based on subtle differences in their molecular configurations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
Compound A : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features : Substituted thiazolo-pyrimidine core with a trimethoxybenzylidene group.
- Synthesis: Crystallographically confirmed via single-crystal X-ray diffraction, with a monoclinic space group (P21/c) and distinct hydrogen-bonding networks .
- Comparison : Unlike the target compound, Compound A lacks the tetrahydrothiophene ring and furan carboxylate moiety, resulting in reduced conformational flexibility and altered electronic properties.
Compound B : Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features : Thiazolo-pyrimidine core with 3,4-dimethoxyphenyl and ethyl substituents.
- Synthesis : Prepared via cyclization and esterification; molecular weight = 444.5 g/mol .
Furan- and Thiophene-Modified Pyrimidines
Compound C : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Features : Biginelli-derived tetrahydropyrimidine with a methoxymethyl-furan substituent.
- Synthesis : Synthesized via a one-pot Biginelli reaction under acidic conditions .
Compound D: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
- Key Features : Pyrazolo-pyrimidine core with fluorophenyl and thiophene carboxylate groups.
- Synthesis : Prepared via Suzuki-Miyaura coupling; exhibits anticancer activity (IC₅₀ = 0.56 μM in kinase assays) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
The target compound’s structural uniqueness lies in its hybrid thieno-pyrimidinone and furan carboxylate motifs, which may synergize to enhance binding to hydrophobic enzyme pockets or improve solubility. For instance, the 3,4-dimethoxyphenyl group could mimic tyrosine residues in kinase targets, while the thioether bridge may confer redox activity .
In contrast, simpler analogues like Compound C prioritize synthetic accessibility over target specificity, whereas pyrazolo-pyrimidines (Compound D) leverage fluorinated aryl groups for enhanced potency . Future studies should prioritize crystallographic analysis (e.g., using SHELX ) to resolve the target compound’s 3D conformation and validate docking simulations.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a thieno[3,2-d]pyrimidinone core fused with a tetrahydrothiophene ring, a 3,4-dimethoxyphenyl substituent , a thioether linkage , and a furan-2-carboxylate ester . These groups contribute to:
- Electron-rich aromatic systems (dimethoxyphenyl, furan) that enable π-π stacking and charge-transfer interactions.
- Thioether bridge enhancing redox stability and enabling nucleophilic substitution reactions.
- Ester group providing sites for hydrolysis or derivatization. Such features impact solubility, stability, and interaction with biological targets like kinases or enzymes .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Cyclocondensation of 3,4-dimethoxyphenylacetamide with thiourea derivatives to form the thieno[3,2-d]pyrimidinone core.
- Step 2 : Thiolation at the C2 position using sulfur nucleophiles (e.g., NaSH) to introduce the thioether moiety.
- Step 3 : Coupling with methyl 5-(bromomethyl)furan-2-carboxylate via nucleophilic substitution. Key conditions: Solvents like DMF or ethanol, catalysts (triethylamine), and temperatures of 60–80°C. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for bioassays).
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and crystal packing effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur intermediates, while dichloromethane reduces side reactions.
- Catalyst screening : Triethylamine or DBU improves thiolation efficiency.
- Temperature control : Lower temperatures (40–50°C) minimize decomposition of labile intermediates.
- Directing groups : Introducing electron-withdrawing groups on the pyrimidinone core can direct regioselective thiolation .
Q. What role does the thioether linkage play in biological activity and stability?
The thioether bridge:
- Enhances metabolic stability compared to ethers or amines, resisting cytochrome P450 oxidation.
- Participates in disulfide exchange or glutathione conjugation in redox-active environments, impacting cytotoxicity.
- Modulates target binding affinity via hydrophobic interactions with enzyme active sites (e.g., kinases) .
Q. What strategies are recommended for evaluating inhibitory activity against kinase targets?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values.
- Cellular assays : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7, HepG2) with MTT or apoptosis markers.
- Molecular docking : Predict binding modes using crystallographic kinase structures (PDB entries) to guide SAR studies .
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations, incubation times).
- Compound purity : Reassess via HPLC and quantify impurities (e.g., residual solvents).
- Cell line heterogeneity : Use isogenic cell models to control for genetic drift. Cross-validate findings with orthogonal assays (e.g., Western blotting for kinase inhibition) .
Q. What computational methods are effective for predicting metabolic pathways and toxicity?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hepatotoxicity.
- Metabolite identification : Employ density functional theory (DFT) to model oxidation sites (e.g., demethylation of methoxy groups).
- Molecular dynamics simulations : Simulate binding to off-target proteins (e.g., hERG channel) to assess cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
